molecular formula C9H10ClN3O3 B13090002 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine

4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine

Cat. No.: B13090002
M. Wt: 243.65 g/mol
InChI Key: WRFKPDRYZASZDI-UHFFFAOYSA-N
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Description

4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted pyridine derivatives .

Scientific Research Applications

4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropylmethoxy groups contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can lead to unique reactivity and applications .

Properties

Molecular Formula

C9H10ClN3O3

Molecular Weight

243.65 g/mol

IUPAC Name

4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-amine

InChI

InChI=1S/C9H10ClN3O3/c10-7-6(13(14)15)3-12-9(11)8(7)16-4-5-1-2-5/h3,5H,1-2,4H2,(H2,11,12)

InChI Key

WRFKPDRYZASZDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C(=CN=C2N)[N+](=O)[O-])Cl

Origin of Product

United States

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